ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a 4-(dimethylsulfamoyl)benzamido group, at position 4 with a phenyl ring, and at position 5 with an ethyl ester moiety. The ethyl ester at position 5 may enhance bioavailability by serving as a prodrug form, hydrolyzing in vivo to a carboxylic acid. Structural analysis of such compounds often relies on crystallographic tools like SHELX software, which has been widely used for small-molecule refinement .
Properties
IUPAC Name |
ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-4-29-20(26)18-17(14-8-6-5-7-9-14)22-21(30-18)23-19(25)15-10-12-16(13-11-15)31(27,28)24(2)3/h5-13H,4H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXOXLSEUKARNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzamido and dimethylsulfamoyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thiazole ring.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Sulfamoyl groups are known to interact with biological targets like carbonic anhydrase, suggesting possible inhibitory activity. The methoxy group in CAS 83893-81-6 is less polar, favoring lipophilicity and volatility, which may suit applications in agrochemicals or fragrances.
Substituent at Position 4
- Both the target compound and CAS 339015-94-0 retain a phenyl group at position 4, which is common in bioactive thiazoles (e.g., anti-inflammatory or anticancer agents). The phenyl ring facilitates π-π interactions in target binding.
- CAS 83893-81-6 features a 1-methylethenyl group, which may confer rigidity or reactivity in polymerization processes.
Ester Group at Position 5
Research Findings and Implications:
- Biological Activity: Sulfamoyl-containing thiazoles (like the target compound) are hypothesized to exhibit antimicrobial or enzyme-inhibitory properties, whereas anilinocarbonyl derivatives (CAS 339015-94-0) may prioritize aromatic interactions in receptor binding.
- Synthetic Routes: The synthesis of such compounds may involve enaminone intermediates or coupling reagents, as seen in analogous bis-heterocyclic systems .
- Commercial Relevance : The availability of CAS 339015-94-0 and 83893-81-6 on platforms like ECHEMI underscores their utility in research and industrial applications, suggesting similar demand for the target compound .
Biological Activity
Ethyl 2-[4-(dimethylsulfamoyl)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H17N3O5S2
- Molecular Weight : 373.44 g/mol
The compound features a thiazole ring, which is known for its ability to interact with various biological targets due to its electron-rich nature.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, this compound demonstrated promising activity against human liver hepatocellular carcinoma (HepG2) cells. In vitro assays revealed an IC50 value indicative of potent anticancer properties.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Studies suggest that compounds with a similar thiazole structure exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the dimethylsulfamoyl group enhances solubility and bioactivity.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.0 | |
| Escherichia coli | 16.0 | |
| Pseudomonas aeruginosa | 32.0 |
These findings support the potential use of this compound as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Experimental models have indicated that the compound may inhibit pro-inflammatory cytokines and mediators.
Case Study: Inhibition of Inflammatory Markers
A study assessed the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting a mechanism that involves modulation of inflammatory signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
